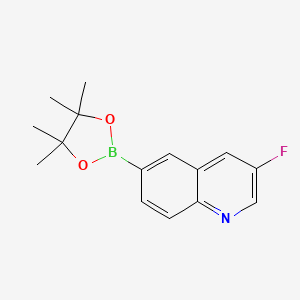
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom and a boronic ester group
Vorbereitungsmethoden
The synthesis of 3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronic ester group is introduced to the quinoline ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or dimethylformamide). The reaction mixture is heated to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 12-24 hours) to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the boronic ester group.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, tetrahydrofuran). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biological Research: It can be used as a probe or tool in biological studies to investigate the function of specific biomolecules or pathways.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target. In catalysis, the compound can act as a ligand, coordinating to metal centers and facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline can be compared with other similar compounds, such as:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which may result in different reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar to the previous compound, but with the fluorine atom in a different position, affecting its chemical properties.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
Eigenschaften
Molekularformel |
C15H17BFNO2 |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,1-4H3 |
InChI-Schlüssel |
ROVQMSRRKYEQOI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


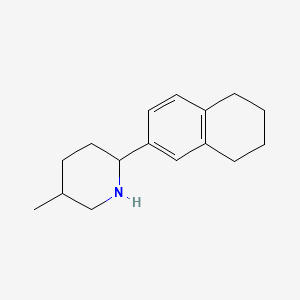

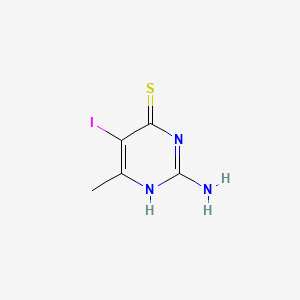
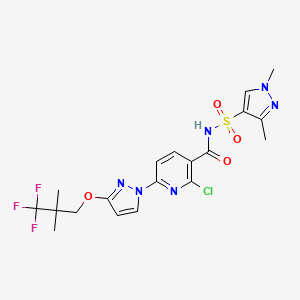

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
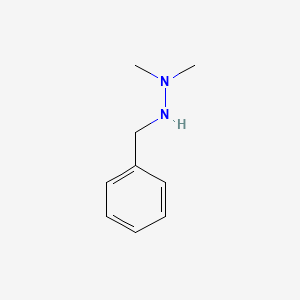
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
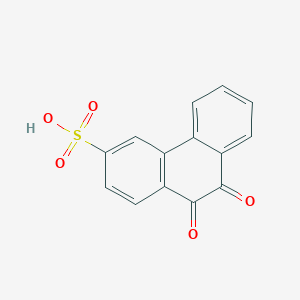


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
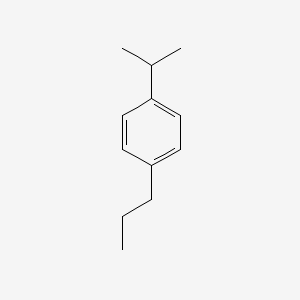
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
